Tetrapropylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the combination of appropriate ammonium salts with metal halides or other reactants. For instance, the synthesis of tetra(isopropylammonium) decachlorotricadmate(II) involves the use of isopropylammonium cations and cadmium(II) halide networks . Similarly, tetrabutylammonium chloride might be synthesized by combining butyl groups with an ammonium ion and chloride, although the specific method is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quaternary ammonium salts is characterized by a central nitrogen atom surrounded by four alkyl groups. In the case of tetra(isopropylammonium) decachlorotricadmate(II), the structure includes a two-dimensional cadmium(II) halide network, with isopropylammonium cations occupying the interstitial voids and allowing for thermally activated rotations . This suggests that tetrapropylammonium chloride would also have a central nitrogen atom surrounded by propyl groups, with the chloride ion balancing the charge.
Chemical Reactions Analysis
Quaternary ammonium salts can participate in various chemical reactions. For example, tetrabutylammonium chloride is used in the living cationic polymerization of styrene, affecting the kinetics and molecular weight distribution of the resulting polymer . This indicates that tetrapropylammonium chloride could similarly act as a phase transfer catalyst or reactant in organic synthesis and polymerization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium salts are influenced by their molecular structure. The provided papers do not directly discuss the properties of tetrapropylammonium chloride, but they do provide insights into the behavior of structurally similar compounds. For instance, the polymorphism and phase transitions of tetra(isopropylammonium) decachlorotricadmate(II) suggest that tetrapropylammonium chloride may also exhibit phase transitions and polymorphism under certain conditions . The presence of the chloride ion and the quaternary ammonium center likely contribute to the compound's solubility, melting point, and thermal stability.
Scientific Research Applications
1. Glass Transition Temperature in Aqueous Solutions
Tetrapropylammonium chloride forms a glass-forming composition with water, exhibiting an anomalous concentration dependence of the glass transition temperature. This behavior suggests complex thermodynamic properties in aqueous tetraalkylammonium chloride solutions at low temperatures (Kanno, Shimada, Yoshino, & Iwamoto, 1984).
2. Ionic Surface Structure and Electric Double Layer
The molecular ionic surface structure and charge of the electric double layer around nanodroplets can be influenced by tetrapropylammonium chloride. This substance impacts the formation of Stern layers and modifies electrokinetic potential and water structure (Scheu, Chen, Subinya, & Roke, 2013).
3. Use in Bromination Reactions
Tetrapropylammonium chloride, in the form of tetrapropylammonium nonabromide, acts as a solid reagent for bromination reactions. It shows high reactivity and selectivity, akin to elemental bromine, but is safer and easier to handle (Beck, Haller, Streuff, & Riedel, 2014).
4. Catalytic Oxidant in Organic Synthesis
Tetrapropylammonium chloride is useful in organic synthesis, specifically in oxidations of a wide range of molecules when used as tetrapropylammonium perruthenate. It is valuable for both double oxidations and selective oxidations, demonstrating versatility in chemical reactions (Ley, Norman, Griffith, & Marsden, 1994).
5. Enhancer in Polymerase Chain Reaction
Tetrapropylammonium chloride serves as an enhancer in real-time polymerase chain reactions (PCR). It stabilizes certain dyes in aqueous solutions, increases PCR yield and efficiency, and enhances primer-template interactions (Shaik, Draberova, Dráber, Boubelík, & Dráber, 2008).
6. Ion-Protein Interaction Studies
The substance is used in studies examining the interactions of ions with proteins. Tetrapropylammonium chloride demonstrates unique properties in ion pairing and impacting protein conformational stability (Mason, Dempsey, Vrbka, Heyda, Brady, & Jungwirth, 2009).
7. Formation of MFI Zeolite
Tetrapropylammonium chloride plays a role in the formation of MFI zeolite, guiding the formation of silicate polyanions with specific geometries. It demonstrates structure-directing actions critical in zeolite synthesis (Kirschhock, Ravishankar, Verspeurt, Grobet, Jacobs, & Martens, 1999).
8. High-Temperature Stationary Phases in Chromatography
In gas chromatography, tetrapropylammonium chloride and its derivatives act as high-temperature stationary phases, showcasing selective dipole interactions and efficient solute retention (Dhanesar, Coddens, & Poole, 1985).
Safety And Hazards
Tetrapropylammonium chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
tetrapropylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEVECUEMUUFKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884190 | |
Record name | Tetrapropylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Tetrapropylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19863 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium chloride | |
CAS RN |
5810-42-4 | |
Record name | Tetrapropylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrapropylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.